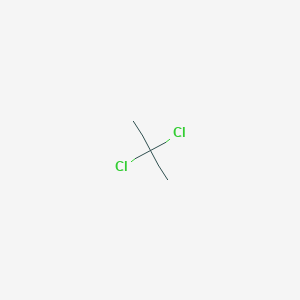

2,2-Dichloropropane

概要

説明

It is a clear, colorless liquid with a boiling point of approximately 68-69°C and a density of 1.082 g/mL at 25°C . This compound is primarily used in chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dichloropropane can be synthesized through the reaction of acetone with phosphorus pentachloride. This reaction involves the chlorination of acetone under the catalysis of an acid catalyst . Another method involves the reaction of propylene with hydrogen chloride .

Industrial Production Methods: In industrial settings, this compound is produced by the selective reaction of 2-chloropropylene with hydrogen chloride. The resulting product is then recovered from the reaction mixture .

化学反応の分析

Base-Induced Dehydrochlorination

2,2-Dichloropropane undergoes E2 elimination when treated with aqueous alkali (e.g., NaOH), producing acetone as the major product:

This reaction proceeds via simultaneous removal of β-hydrogen and Cl⁻, forming a double bond .

Key Factors Influencing Reactivity:

-

Steric effects : The geminal Cl atoms create steric hindrance, favoring elimination over substitution.

-

Base strength : Strong bases (e.g., OH⁻) accelerate the reaction .

Pyrolytic Elimination

At elevated temperatures (300–385°C), this compound decomposes via unimolecular elimination to form HCl and chloropropenes:

Kinetic Parameters :

| Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|

| Dehydrochlorination (gas) | 51,400 | 10¹⁴.⁵² |

| Dehydrochlorination (liquid) | 50,200 | 10¹⁴.⁴⁹ |

Neutral Hydrolysis

This compound reacts with water under neutral conditions via Sₙ2 nucleophilic substitution , yielding 2-propanol:

Reactivity Comparison :

| Compound | Relative Hydrolysis Rate (pH 7) |

|---|---|

| This compound | 1.0 (reference) |

| 1,1,1-Trichloroethane | 0.03 |

| Hexachloroethane | <0.001 |

Alkaline Hydrolysis

Under alkaline conditions, hydrolysis is negligible due to steric hindrance impeding OH⁻ attack .

HCl Addition to Chloropropenes

This compound is synthesized by reacting HCl with 2-chloropropene in the presence of Friedel-Crafts catalysts (e.g., FeCl₃) :

Optimal Conditions :

-

Temperature: 50°C

-

Pressure: 10 bar

-

Catalyst: FeCl₃

-

Yield: 88%

Enthalpy of Formation and Decomposition

| Property | Value (kJ/mol) | Reference |

|---|---|---|

| ΔₖH° (gas-phase decomposition) | 59.8 ± 0.8 | |

| ΔₖH° (liquid-phase decomposition) | 65.1 |

Reactivity with Metals

This compound reacts explosively with aluminum or magnesium , forming metal chlorides and hydrocarbons :

Oxidation

Exposure to strong oxidizers (e.g., HNO₃) can lead to violent decomposition, releasing toxic gases like phosgene (COCl₂) .

科学的研究の応用

Solvent in Chemical Processes

2,2-Dichloropropane is widely used as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It serves as an alternative to traditional solvents like acetone and toluene.

- Applications :

- Metal cleaning

- Degreasing agents

- Paint thinners

- Ink formulations

Chemical Intermediate

The compound is utilized as an intermediate in the synthesis of other chemicals such as:

- Carbon Tetrachloride (CCl₄)

- Tetrachloroethylene (C₂Cl₄)

- Propylene

These derivatives are essential in the production of refrigerants, solvents, and other industrial chemicals.

Agrochemical Industry

In agriculture, this compound has been used as a fumigant for soil treatment. Although its use has declined due to regulatory restrictions, it remains relevant in certain regions for pest control.

Textile and Leather Industry

The compound is employed for its stain removal properties in textile cleaning and leather tanning processes. Its effectiveness in dissolving grease makes it valuable in these applications.

Health and Safety Considerations

While this compound has beneficial applications, safety concerns arise from its toxicity. Exposure can lead to adverse health effects including central nervous system depression and liver damage. Regulatory agencies monitor its use closely to mitigate risks associated with occupational exposure.

Toxicity Profile

- Acute Effects : Central nervous system depression, liver toxicity.

- Chronic Effects : Potential carcinogenic effects have been noted in animal studies.

Case Study 1: Industrial Use as a Solvent

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the effectiveness of this compound as a solvent in industrial settings. The findings indicated that it significantly improved cleaning efficiency compared to traditional solvents while maintaining safety protocols.

Case Study 2: Agricultural Application

Research published in the Journal of Agricultural and Food Chemistry investigated the use of this compound as a soil fumigant. The study found that while effective against certain pests, the environmental impact necessitated careful consideration of application methods to prevent groundwater contamination.

作用機序

The mechanism of action of 2,2-dichloropropane involves its interaction with cellular components, leading to various biochemical effects. It can undergo dehydrohalogenation in biological systems, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can lead to cellular damage and toxicity, making it a compound of interest in toxicological studies.

類似化合物との比較

- 1,1-Dichloropropane

- 1,2-Dichloropropane

- 1,3-Dichloropropane

- 2,3-Dichloropropane

Comparison: 2,2-Dichloropropane is unique due to its specific structure, where both chlorine atoms are attached to the same carbon atom. This structural feature influences its reactivity and the types of reactions it undergoes. In contrast, other dichloropropanes have chlorine atoms attached to different carbon atoms, leading to variations in their chemical behavior and applications .

生物活性

2,2-Dichloropropane (2,2-DCP) is a synthetic organic compound classified as a geminal dihalide. Its biological activity has been a subject of investigation due to its potential toxicological effects and implications for human health. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

- Chemical Formula : C₃H₆Cl₂

- Molecular Weight : 110.99 g/mol

- CAS Number : 594-20-7

Acute Toxicity

Research indicates that 2,2-DCP exhibits moderate acute toxicity. In animal studies, exposure to high doses resulted in observable adverse effects, including respiratory distress and central nervous system depression. The exact LD50 values are not well-documented in the literature.

Mutagenicity

In vitro studies have shown that 2,2-DCP is not mutagenic in various strains of Salmonella, suggesting a lower potential for genetic damage compared to other chlorinated hydrocarbons . This is significant for evaluating its carcinogenic risk.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has not classified 2,2-DCP as a carcinogen, primarily due to insufficient data regarding its long-term effects and carcinogenicity in humans . However, studies on structurally related compounds like 1,2-Dichloropropane (1,2-DCP) have raised concerns about potential carcinogenic effects, particularly in occupational settings .

Metabolism

Tornero-Velez et al. (2004) conducted an in vitro study examining the metabolism of 2,2-DCP in rat liver microsomes. They found that the compound is primarily cleared through the P450 pathway with minimal GSH-dependent conjugation observed . This limited metabolic activation may contribute to its relatively low toxicity profile.

Hepatotoxicity

A notable study indicated that while hepatotoxicity was limited at lower doses, higher doses led to significant liver damage characterized by necrosis and steatosis in animal models . These findings highlight the need for careful exposure assessment in environments where 2,2-DCP is used.

Occupational Exposure

Epidemiological studies have focused on workers exposed to chlorinated solvents, including 1,2-DCP. A cluster of cholangiocarcinoma cases among workers exposed to these solvents has been documented, although direct evidence linking 2,2-DCP to cancer remains inconclusive .

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Tornero-Velez et al. (2004) | Limited metabolism via P450; non-mutagenic | Suggests lower genetic risk |

| Bruckner et al. (1989) | Limited hepatotoxicity at low doses; necrosis at high doses | Risk assessment necessary for occupational settings |

| IARC Report | Not classified as a carcinogen; insufficient data | Need for further research on long-term effects |

特性

IUPAC Name |

2,2-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVXNVKXIPWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030060 | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2,2-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-20-7 | |

| Record name | 2,2-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5V432N6XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2-Dichloropropane?

A1: The molecular formula of this compound is C3H6Cl2 and its molecular weight is 112.99 g/mol. []

Q2: What spectroscopic techniques have been used to study this compound?

A2: Several spectroscopic techniques have been used to study this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, dynamics, and interactions with other molecules. [, , , , , , , ]

Q3: Is there evidence of polymorphism in this compound?

A3: Yes, this compound exhibits polymorphism. Studies have identified two low-temperature ordered phases (III and II), one high-temperature orientationally disordered rhombohedral phase (Ib), and an additional monotropic orientationally disordered phase (Ia). [, , ]

Q4: How does the sorption of this compound onto geosorbents affect its transformation rate?

A4: Sorption of this compound onto geosorbents, particularly in hydrophobic micropores, can significantly inhibit its transformation rate. This is attributed to the limited availability of water within these micropores, which is necessary for hydrolysis. [, , ]

Q5: How does the hydrophobicity of a zeolite affect the sorption and transformation of this compound?

A5: Hydrophobic zeolites, such as CBV-720 and CBV-780, exhibit a much higher sorption capacity for this compound compared to hydrophilic zeolites like CBV-300. This higher sorption in hydrophobic micropores leads to a significant decrease in the transformation rate of this compound. []

Q6: How does the structure of this compound affect its reactivity compared to other dihaloalkanes?

A6: this compound, due to its gem-dichloride structure, exhibits different reactivity compared to other dihaloalkanes. For instance, it shows a slower rate of glutathione (GSH) conjugation compared to α,ω-dihaloalkanes with longer chains. This structural difference also influences its mutagenicity and metabolic pathways. []

Q7: How does the presence of a β-methyl group in this compound affect its decomposition compared to other gem-dichlorides?

A7: The β-methyl group in this compound increases the rate of hydrogen chloride elimination from both adjacent carbon atoms compared to other gem-dichlorides. This results in Arrhenius parameters closer to those observed in corresponding monochlorides. []

Q8: What is known about the toxicity of this compound?

A8: this compound has been identified as a potential environmental contaminant and is included on the U.S. Environmental Protection Agency Contaminant Candidate List. Studies have investigated its metabolism and potential mutagenicity. [, ]

Q9: What analytical methods are commonly used for the detection and quantification of this compound?

A9: Gas chromatography coupled with various detectors, such as flame ionization detector (FID) and mass spectrometry (MS), is commonly employed for the analysis of this compound in environmental samples. These methods offer high sensitivity and selectivity for the detection and quantification of this compound. [, , ]

Q10: What is the environmental fate of this compound?

A10: this compound can enter the environment through various sources, including industrial discharges and volatilization from contaminated sites. It can persist in groundwater due to its slow hydrolysis rate, but its degradation can be enhanced by microbial activity. [, ]

Q11: What are the potential environmental impacts of this compound?

A11: The presence of this compound in the environment, particularly in groundwater, raises concerns due to its potential toxicity and persistence. Studies have focused on assessing its ecotoxicological effects and developing strategies to mitigate its negative impacts. [, ]

Q12: Are there alternatives to this compound in its various applications?

A12: The selection of alternatives depends on the specific application. For instance, in industrial processes, alternative solvents with lower toxicity profiles might be considered. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。